Lipophilicity (XLogP3-AA) Comparison Between Ethyl Ester and Carboxylic Acid Analogs
The target compound's computed XLogP3-AA value of 2.0 differentiates it from the corresponding carboxylic acid analog, 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid, which is expected to be substantially more polar. This difference in lipophilicity directly impacts membrane permeability, solubility, and chromatographic behavior in purification workflows [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2-(6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid (CAS 893723-46-1). Computed value not publicly available; expected to be <1 based on the carboxylic acid moiety. |
| Quantified Difference | Qualitative difference only; quantitative comparator data unavailable. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for the target compound. |
Why This Matters
Lipophilicity is a critical parameter for predicting passive membrane permeability and oral bioavailability; selecting the wrong analog can invalidate a SAR series or compromise a synthetic intermediate's extraction efficiency.
- [1] PubChem. Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate. PubChem CID 66523894. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
